molecular formula C5H8Cl2N2O3 B8134349 Acivicin hydrochloride

Acivicin hydrochloride

Cat. No.: B8134349
M. Wt: 215.03 g/mol
InChI Key: IXBPTDHBIYEQHX-QYEIVYHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

AT-125 (hydrochloride) is typically synthesized through fermentation processes involving Streptomyces sviceus. The microorganism is cultured under specific conditions to produce the compound, which is then extracted and purified .

Industrial Production Methods

Industrial production of AT-125 (hydrochloride) involves large-scale fermentation processes. The fermentation broth is subjected to various purification steps, including filtration, solvent extraction, and crystallization, to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

AT-125 (hydrochloride) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of AT-125 (hydrochloride) include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from the reactions of AT-125 (hydrochloride) depend on the type of reaction and the reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while substitution reactions can yield various substituted analogs .

Scientific Research Applications

AT-125 (hydrochloride) has a wide range of scientific research applications, including:

Mechanism of Action

AT-125 (hydrochloride) exerts its effects by inhibiting the enzyme γ-glutamyl transpeptidase. This inhibition disrupts the γ-glutamyl cycle, leading to reduced levels of glutathione and other γ-glutamyl compounds. The compound can cross the blood-brain barrier, making it effective in targeting central nervous system-related conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

AT-125 (hydrochloride) is unique due to its ability to cross the blood-brain barrier and its potent inhibitory effects on γ-glutamyl transpeptidase. This makes it a valuable tool in both research and potential therapeutic applications .

Properties

IUPAC Name

(2S)-2-amino-2-[(5S)-3-chloro-4,5-dihydro-1,2-oxazol-5-yl]acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2O3.ClH/c6-3-1-2(11-8-3)4(7)5(9)10;/h2,4H,1,7H2,(H,9,10);1H/t2-,4-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXBPTDHBIYEQHX-QYEIVYHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1Cl)C(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](ON=C1Cl)[C@@H](C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acivicin hydrochloride
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